molecular formula C13H19Cl3N2O3 B165569 Triclopyr triethylamine salt CAS No. 57213-69-1

Triclopyr triethylamine salt

Cat. No. B165569
CAS RN: 57213-69-1
M. Wt: 357.7 g/mol
InChI Key: ROKVVMOXSZIDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triclopyr triethylamine salt is an organic compound used as a systemic foliar herbicide . It is ideal for controlling the growth of woody and broadleaf vegetation . It is also known as Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, compd. with N,N-diethylethanamine (1:1) .


Synthesis Analysis

Triclopyr is a synthetic auxin herbicide available in various formulations including a triethylamine salt, butoxyethyl ester, pyridinyloxyacetic acid, or choline salt . The formulation of a herbicide can impact its activity . An HPLC Method with UV@ 285 nm was used for the analysis of the active ingredient .


Molecular Structure Analysis

The molecular formula of Triclopyr triethylamine is C13H19Cl3N2O3 .


Chemical Reactions Analysis

Triclopyr is a synthetic auxin herbicide that is used to control woody and herbaceous broadleaf plants . The amine salt formulation of triclopyr might be more active than the others on certain plants .


Physical And Chemical Properties Analysis

Triclopyr triethylamine salt is a light pinkish amber clear liquid . The flashpoint is 141°F (61°C) .

Scientific Research Applications

Pharmacokinetics and Metabolism

Triclopyr is known for its rapid absorption in various species, primarily as the parent compound. It exhibits rapid plasma or blood clearance, except in dogs. Notably, systemic exposure is not dose-proportional in rats and dogs, and human exposure appears more comparable to rats than dogs. Triclopyr is highly bound to proteins in plasma across different species, indicating that species differences in systemic exposure are not due to differences in the free fraction of triclopyr in plasma. An in vitro study demonstrated that net renal transport of triclopyr is in the direction of secretion in both rats and humans, while reabsorption predominated in dogs, possibly via specific transporters such as OAT1/3. These findings are integral to understanding the metabolism and toxicokinetics across species for relevant toxicity testing and proper dosing levels (Bartels et al., 2020).

Environmental Impact and Safety Assessments

Triclopyr's occurrence in environmental matrices, its metabolism in humans, and its negative effects on biota and humans have been extensively studied. The need for a holistic approach to mass flow balancing has been emphasized to evaluate the systematic risk of triclopyr across all environmental matrices. The Substance Flow Analysis (SFA) tool is suggested for developing a comprehensive flow chart and indicator system for the risk assessment and reduction of triclopyr flows, thereby bridging knowledge gaps related to policy-making on exposure pathways (Huang et al., 2016).

Toxicity and Safety Profile

Triclosan, a compound often associated with triclopyr, has been extensively studied regarding its safety and toxicity. Studies spanning acute, subacute, subchronic, and chronic toxicity; mutagenicity, carcinogenicity, reproduction/teratology, and pharmacokinetics have shown that triclosan is well tolerated by various species, including humans. In clinical studies involving triclosan in solutions and dentifrices, a steady state was reached by day 7 with blood levels in the parts per billion (ppb) range, with urine being the primary route of excretion. These studies conclude that triclosan, and by extension, compounds like triclopyr, can be considered safe for use in various products, provided they are used as intended (Sj et al., 1989).

Safety And Hazards

Triclopyr can be hazardous to humans. It’s particularly harmful if it gets in your eyes . The salt form of triclopyr can cause permanent eye damage . It is corrosive and can cause skin irritation .

Future Directions

Further work must be conducted to determine whether there are differences among these formulations under a range of field conditions and target species . Other important management factors such as applicator safety, volatility potential, and cost should be considered when choosing the best formulated product to be applied .

properties

IUPAC Name

N,N-diethylethanamine;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO3.C6H15N/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;1-4-7(5-2)6-3/h1H,2H2,(H,12,13);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKVVMOXSZIDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO3.C6H15N, C13H19Cl3N2O3
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18242
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034302
Record name Triclopyr triethylamine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Triclopyr triethylammonium salt is a colorless to amber liquid., Colorless to amber liquid; [CAMEO] Grayish-white solid; Formulated as soluble and emulsifiable concentrates, liquid, granular, formulation intermediate, wettable powder, and pellets; [Reference #1]
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18242
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triclopyr-triethylammonium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Triclopyr triethylamine salt

CAS RN

57213-69-1
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18242
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triclopyr triethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57213-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triclopyr-triethylammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057213691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclopyr triethylamine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICLOPYR-TRIETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB98N76S9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triclopyr triethylamine salt
Reactant of Route 2
Reactant of Route 2
Triclopyr triethylamine salt
Reactant of Route 3
Reactant of Route 3
Triclopyr triethylamine salt
Reactant of Route 4
Reactant of Route 4
Triclopyr triethylamine salt
Reactant of Route 5
Triclopyr triethylamine salt
Reactant of Route 6
Triclopyr triethylamine salt

Citations

For This Compound
171
Citations
UM Cowgill, DP Milazzo, BD Landenberger - Water Research, 1989 - Elsevier
… quality measurements have no effect on the toxicity of triclopyr triethylamine salt to Lerrma. … (I) Triclopyr triethylamine salt is slightly toxic to two species of Lemna using the US EPA …
Number of citations: 15 www.sciencedirect.com
JLCS Dias, A Banu, BP Sperry, SF Enloe… - Weed …, 2017 - cambridge.org
Triclopyr is a synthetic auxin herbicide currently available as a triethylamine salt, butoxyethyl ester, pyridinyloxyacetic acid, or choline salt. The formulation of a herbicide has the …
Number of citations: 6 www.cambridge.org
SM Barlow, C Terry, S Gehen, M Corvaro - Food and Chemical Toxicology, 2022 - Elsevier
… of triclopyr acid, triclopyr butoxyethyl ester and triclopyr triethylamine salt in the rat - ScienceDirect … of triclopyr acid, triclopyr butoxyethyl ester and triclopyr triethylamine salt in the rat …
Number of citations: 4 www.sciencedirect.com
FM Gersich, CG Mendoza, DL Hopkins… - Bulletin of environmental …, 1984 - Springer
… The objective of this study was to determine the acute and chronic toxicity of triclopyr triethylamine salt (triclopyr TEA salt) to the freshwater invertebrate, Daphni a masna Straus. …
Number of citations: 31 link.springer.com
SM Barlow, C Terry, S Gehen, M Corvaro - Food and Chemical Toxicology, 2022 - Elsevier
… acid, triclopyr butoxyethyl ester and triclopyr triethylamine salt in the rabbit - ScienceDirect … triclopyr acid and its active-ingredient variants, triclopyr triethylamine salt (T-TEA) and triclopyr …
Number of citations: 4 www.sciencedirect.com
W Forster - 1998 - vtechworks.lib.vt.edu
Loblolly pine (Pinus taeda L) is the leading Southern (USA) pine, in terms of acres planted (Fortson et al.,1996). Since commercial forest acreage is predicted to remain fairly constant …
Number of citations: 5 vtechworks.lib.vt.edu
EW Carney, R Billington, SM Barlow - Reproductive Toxicology, 2007 - Elsevier
Triclopyr (3,5,6-trichloro-2-pyridyloxyacetic acid) is an herbicide used extensively in the control of woody plants and broadleaf weeds, and is often formulated as a triethylamine salt (T-…
Number of citations: 12 www.sciencedirect.com
MA Mayes, DC Dill, KM Bodner… - Bulletin of environmental …, 1984 - Springer
… The objective of this study was to evaluate the toxicity of triclopyr triethylamine salt (triclopyr TEA salt), the active ingredient in GARLON 3A herbicide, to the embryo, larval and juvenile …
Number of citations: 20 link.springer.com
TS GABOR, T Haagsma, HR Murkin, E Armson - Experimental Botany, 1995 - apms.org
… Acute and chronic toxicity of triclopyr triethylamine salt to Daphnia magna Straus. Bull. Environ. … Triclopyr Triethylamine salt toxicity to life stages of the fathead minnow (Pime- …
Number of citations: 22 www.apms.org
S Antunes-Kenyon, G Kennedy - Massachusetts Department of …, 2004 - eaglelake1.org
… Triclopyr triethylamine salt (TEA) is highly soluble in water and dissociates within one minute to the weak acid, triclopyr. Aquatic photolysis and microbial breakdown are significant …
Number of citations: 4 eaglelake1.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.